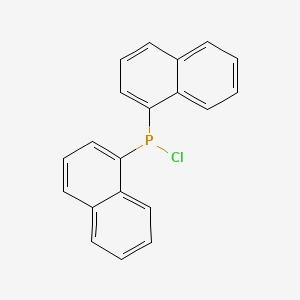

Chlorodi(1-naphthyl)phosphine

Description

Chlorodi(1-naphthyl)phosphine (CAS: 36042-99-6) is an organophosphorus compound with the molecular formula C₂₀H₁₄ClP and a molecular weight of 320.75 g/mol . Structurally, it features two 1-naphthyl groups bonded to a central phosphorus atom, with a chloride substituent completing the trigonal pyramidal geometry. The compound is highly sensitive to air and moisture, requiring storage under inert conditions to prevent hydrolysis or oxidation . Key physical properties include:

- Melting Point: 154–157°C

- Boiling Point: 227–229°C (at 0.6 mmHg)

- Water Reactivity: Reacts vigorously with water, necessitating anhydrous handling .

This compound is primarily utilized in synthetic chemistry as a precursor for synthesizing more complex phosphine ligands, which are critical in catalysis and coordination chemistry . Its bulky 1-naphthyl substituents confer significant steric hindrance, influencing its reactivity and metal-ligand interactions .

Properties

IUPAC Name |

chloro(dinaphthalen-1-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClP/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRMSAAMUUNWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595739 | |

| Record name | Dinaphthalen-1-ylphosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36042-99-6 | |

| Record name | Dinaphthalen-1-ylphosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorodi(1-naphthyl)phosphine can be synthesized through the reaction of chlorophosphines with organometallic reagents. One common method involves the reaction of chlorophosphine with 1-naphthylmagnesium bromide (Grignard reagent) under an inert atmosphere . The reaction typically proceeds as follows:

ClP+2C10H7MgBr→ClP(C10H7)2+2MgBrCl

Industrial Production Methods: This includes ensuring the reaction conditions are optimized for larger volumes and maintaining stringent control over the reaction environment to prevent contamination and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Chlorodi(1-naphthyl)phosphine primarily undergoes substitution reactions due to the presence of the chlorine atom, which can be replaced by various nucleophiles. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as alkoxides, amines, or thiolates. The reaction conditions often require an inert atmosphere and a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: May involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Reactions: Yield various phosphine derivatives depending on the nucleophile used.

Oxidation Reactions: Produce phosphine oxides.

Reduction Reactions: Result in the formation of phosphine hydrides.

Scientific Research Applications

Chlorodi(1-naphthyl)phosphine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a ligand in coordination chemistry and catalysis. It helps in the formation of metal-phosphine complexes that are crucial in various catalytic processes.

Biology: Employed in the study of protein-phosphine interactions, which are important for understanding protein folding and function.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active phosphine derivatives.

Mechanism of Action

The mechanism of action of Chlorodi(1-naphthyl)phosphine involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis .

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Compounds

Structural and Physical Properties

The following table compares Chlorodi(1-naphthyl)phosphine with structurally analogous diarylchlorophosphines and tri-substituted phosphines:

Key Observations:

- Steric Effects : this compound’s 1-naphthyl groups impose greater steric hindrance compared to o-tolyl or phenyl substituents, impacting its coordination behavior in metal complexes .

- Electronic Effects : Unlike trisubstituted electron-deficient phosphines (e.g., Tris(3,5-CF₃-phenyl)phosphine), this compound’s electron-rich aromatic groups favor π-backbonding in metal complexes .

Host-Guest Interactions and Solubility

- Association Constants (Kf) : Bulky phosphines like AdTPP (diphenyl(4-adamantylphenyl)phosphine) exhibit stronger host-guest interactions (Kf ~2 × 10²) in supercritical CO₂ (scCO₂) compared to less bulky analogs . This compound’s naphthyl groups may enhance hydrophobic interactions in polar solvents but show reduced efficacy in scCO₂ due to the absence of solvent-driven hydrophobic effects .

- Solubility : The compound’s low water solubility contrasts with hydrophilic phosphines like Tris(m-methoxyphenyl)phosphine, which exhibit better aqueous compatibility .

Biological Activity

Chlorodi(1-naphthyl)phosphine, a phosphorus-containing compound with the chemical formula and CAS number 36042-99-6, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H14ClP |

| Molecular Weight | 320.76 g/mol |

| Melting Point | 154°C to 157°C |

| Boiling Point | 227°C to 229°C (0.6 mmHg) |

| Solubility | Reacts with water |

| Sensitivity | Air and moisture sensitive |

The biological activity of this compound primarily involves its interactions with biological macromolecules. Phosphorus-containing compounds are known to participate in various biochemical processes, including enzyme catalysis and cellular signaling pathways. The specific mechanism through which this compound exerts its effects remains an area of active research.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance, a study published in Journal of Medicinal Chemistry investigated its potential as an anticancer agent against various cancer cell lines. The compound exhibited significant cytotoxicity, particularly against breast cancer cells, with an IC50 value in the low micromolar range. This suggests that this compound may inhibit cancer cell proliferation through mechanisms that require further elucidation.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition kinetics suggested a mixed-type inhibition mechanism, indicating that the compound could bind to both the enzyme's active site and allosteric sites.

Case Studies

- Case Study on Neuroprotection : A research article highlighted the neuroprotective effects of this compound in models of neurodegeneration. Mice treated with this compound showed reduced markers of oxidative stress and improved cognitive function in behavioral tests.

- Case Study on Antimicrobial Activity : Another study assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.